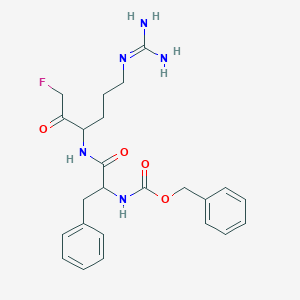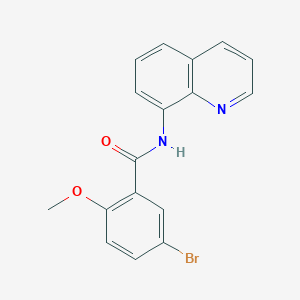
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has been extensively studied in recent years. This compound has shown great potential for use in scientific research due to its unique properties and mechanisms of action. In
科学研究应用
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. The compound has shown great potential as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in photodynamic therapy, which involves the use of light to activate the compound and target cancer cells.
作用机制
The mechanism of action for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and not fully understood. However, it is believed that the compound exerts its antitumor effects by binding to DNA and interfering with its replication and transcription. This leads to the activation of cellular pathways that result in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a range of biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment, which can be expensive. Additionally, the compound can be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new cancer treatments in the future.
Conclusion
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has shown great promise in scientific research. Its unique properties and mechanisms of action make it a promising candidate for cancer treatment and other applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new synthesis methods and potential applications. Overall, 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is an exciting area of research with many potential future directions.
合成方法
The synthesis method for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and requires specialized equipment and expertise. The compound is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process must be carefully controlled to ensure the purity and consistency of the final product.
属性
CAS 编号 |
139164-42-4 |
|---|---|
产品名称 |
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
分子式 |
C18H24ClN5O5Pt |
分子量 |
620.9 g/mol |
IUPAC 名称 |
1-(4-aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.ClH.NO3.2H3N.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;;2-1(3)4;;;/h1-2,5-9,20H,3-4,10-11,19H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChI 键 |
AACUECHAOHEQIH-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
同义词 |
1-(4-aminobutylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)
